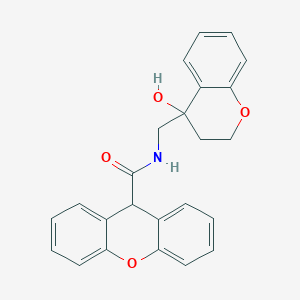
N-((4-hydroxychroman-4-yl)methyl)-9H-xanthene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of xanthene derivatives has been explored in various studies. For instance, 9,9-Bis(4-hydroxyphenyl)xanthene (BHPX) was synthesized from xanthenone in a one-pot, two-step synthetic procedure with an 82% yield . This compound served as a precursor for further chemical transformations, such as the synthesis of a diacyl chloride monomer, which was then used to create novel aromatic polyamides . Similarly, other studies have reported the synthesis of novel monomers like BCAPX and BAPX starting from BHPX, which were then polycondensed with aromatic diamines or dicarboxylic acids to produce polyamides with xanthene cardo groups . These syntheses typically involve nucleophilic substitution reactions followed by condensation processes using agents like triphenyl phosphite and pyridine .
Molecular Structure Analysis
The molecular structures of xanthene derivatives have been characterized using various techniques. For example, the crystal structures of a series of N-(chlorophenyl)pyridinecarboxamides were analyzed, revealing hydrogen bonding modes and isomorphism with related compounds . In another study, the structures of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide were stabilized by extensive intramolecular hydrogen bonds, with the 4-chloro derivative forming dimeric pairs due to intermolecular N-H...O hydrogen bonds .
Chemical Reactions Analysis
The chemical reactivity of xanthene derivatives has been explored in the context of polymer synthesis and photochromic behavior. The polycondensation reactions of xanthene-based monomers with aromatic diamines or dicarboxylic acids lead to the formation of polyamides with high thermal stability and solubility in polar solvents . Additionally, the photochromic properties of novel annelated 2H-chromenes derived from hydroxy-9H-xanthen-9-ones have been studied, indicating potential applications as dyes .
Physical and Chemical Properties Analysis
Xanthene derivatives exhibit a range of physical and chemical properties that make them suitable for various applications. The polyamides synthesized from xanthene-based monomers show high glass transition temperatures, decomposition temperatures, and char yields, indicating good thermal stability . They also possess good solubility in polar solvents, mechanical strength, and optical transparency, with low moisture absorption . The photochromic xanthenones exhibit good colorability, suggesting their use as potential dyes .
Anticancer Activity Analysis
Some xanthene derivatives have been evaluated for their anticancer activity. A series of N(3),N(11)-bis(2-hydroxyethyl)-14-aryl-14H-dibenzo[a,j]xanthenes-3,11-dicarboxamide showed cytotoxicity against various cancer cell lines, with certain compounds exhibiting significant inhibition and potential to induce tumor cell apoptosis .
Applications De Recherche Scientifique
Polymer Development
Aromatic polyamides containing xanthene units have been developed for their remarkable properties. These polymers exhibit high glass transition temperatures, thermal stability, and mechanical strength. They are also known for their solubility in polar solvents and can form transparent, flexible films. The inclusion of xanthene structures contributes to the polymers' excellent thermal and mechanical properties, making them suitable for high-performance applications (Guo et al., 2015; Sheng et al., 2009).
Material Chemistry
Xanthene derivatives have been explored for their potential in creating new materials with unique properties. For instance, polyimides based on xanthene dianhydrides show promising features for electronic applications due to their mechanical properties, lower dielectric constants, and moisture absorption (Trofimenko & Auman, 1994). Additionally, fluorescent probes based on xanthene and related derivatives have been developed for detecting reactive oxygen species, showcasing their utility in biological and chemical applications (Setsukinai et al., 2003).
Environmental and Biological Studies
Xanthene and its derivatives play a crucial role in environmental and biological research. Their ability to interact with various biological molecules and participate in chemical reactions underpins their use in studying oxidative stress and designing sensors for detecting specific molecules. For instance, studies on the oxidation of α-tocopherol model compounds by superoxide anion provide insights into the antioxidant mechanisms and the role of vitamins in combating oxidative stress (Nishikimi & Machlin, 1975).
Synthetic Chemistry and Drug Discovery
In the realm of synthetic chemistry and drug discovery, xanthene derivatives are explored for their potential as scaffolds and functional groups in the development of new compounds. Their diverse reactivity and ability to form stable structures are advantageous in creating novel molecules with desired biological activities. This exploration includes the development of antimicrobial agents and the study of their structure-activity relationships, providing valuable information for the design of new therapeutic agents (Desai et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c26-23(25-15-24(27)13-14-28-21-12-6-3-9-18(21)24)22-16-7-1-4-10-19(16)29-20-11-5-2-8-17(20)22/h1-12,22,27H,13-15H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQRRCGNYGNGRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-hydroxychroman-4-yl)methyl)-9H-xanthene-9-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

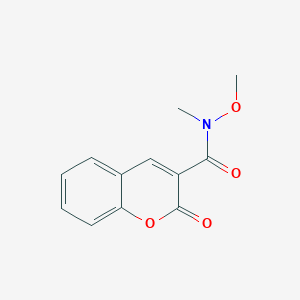
![2,5-dichloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2529358.png)
![Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate](/img/structure/B2529359.png)
![(3-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2529360.png)
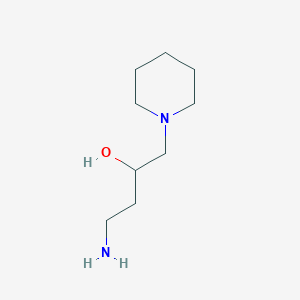
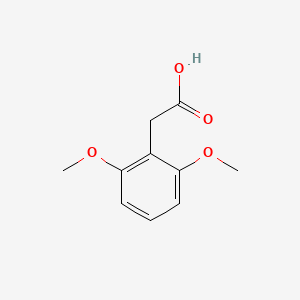
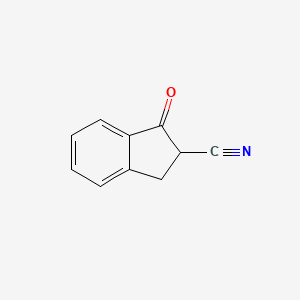
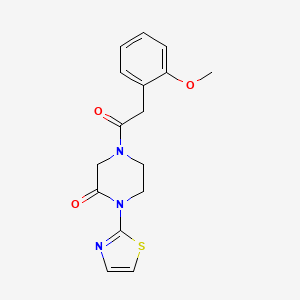
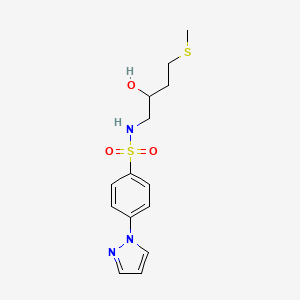
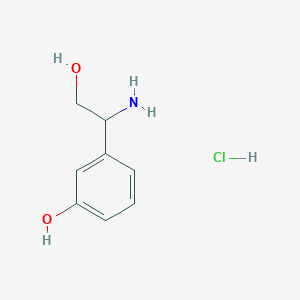
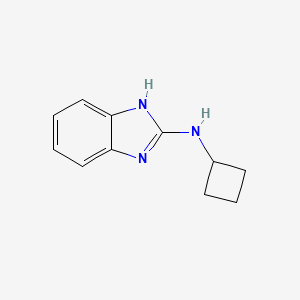
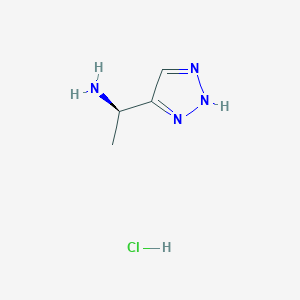
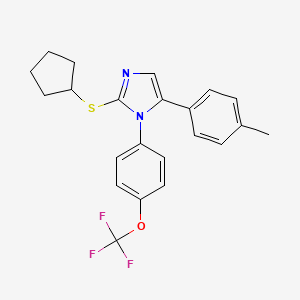
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2529377.png)